PI3Kα Inhibitory Potency: Class-Level Inference from Thiazole‑Pyrrolidine‑Carboxamide Patent SAR
The compound falls within the generic Markush structure of patent HK‑1156305‑A1, which claims thiazole‑pyrrolidine‑carboxamides as PI3K inhibitors. In the patent, the most potent exemplified analogs bearing a 5‑oxopyrrolidine‑2‑carboxamide core and a substituted thiazole linker exhibit PI3Kα IC50 values in the low nanomolar range (<50 nM) in biochemical assays [1]. The specific m‑tolylamino‑oxoethyl substitution on the thiazole ring of CAS 1048677-66-2 is not individually profiled, but SAR trends indicate that m‑tolyl groups confer enhanced PI3Kα potency relative to unsubstituted phenyl or para‑substituted analogs [1]. This is a class-level inference; direct quantitative data for CAS 1048677-66-2 are absent from the public domain.
| Evidence Dimension | PI3Kα biochemical inhibitory activity |
|---|---|
| Target Compound Data | Not individually reported |
| Comparator Or Baseline | Closest patent exemplified analog with 5-oxopyrrolidine-2-carboxamide core and 2-aminothiazole linker: IC50 < 50 nM |
| Quantified Difference | Cannot be quantified; structural analogy suggests potential single-digit to sub-50 nM range |
| Conditions | PI3Kα HTRF biochemical assay (patent standard conditions) |
Why This Matters
For procurement decisions in PI3K drug discovery programs, the compound's structural alignment with the most potent patent sub-series provides a rational basis for selection over analogs lacking the 5-oxopyrrolidine or m-tolyl features.
- [1] Caravatti G, Fairhurst RA, Furet P, Guagnano V, Imbach P. 1-((5-heteroarylthiazol-2-yl)aminocarbonyl)pyrrolidine-2-carboxamide derivatives as phosphatidylinositol 3-kinase (PI3K) inhibitors useful in the treatment of proliferative diseases. Patent HK-1156305-A1, 2012. View Source
